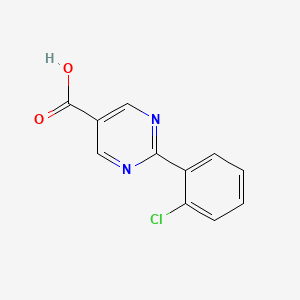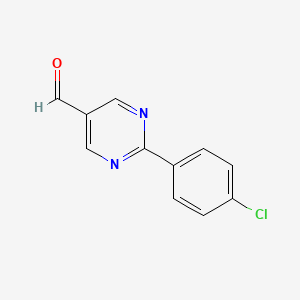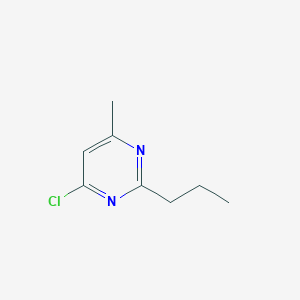![molecular formula C7H6Cl2N2S B1356498 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine CAS No. 87466-23-7](/img/structure/B1356498.png)
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine, also referred to as DCPTP, is a heterocyclic compound containing both sulfur and nitrogen in its structure. It has a molecular weight of 221.11 .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is1S/C7H6Cl2N2S/c8-6-5-4 (2-1-3-12-5)10-7 (9)11-6/h1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a solid substance . More detailed physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique
Hypoglycemic Agents
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine has been utilized in the synthesis of hypoglycemic agents. Tricyclic analogs of this compound, specifically the piperazinylthiopyrano[3,2-d]pyrimidine derivatives, have been prepared for their potential hypoglycemic activities. However, studies have shown that these tricyclic heteroaryl-piperazines lacked significant hypoglycemic activity (Wu et al., 1990).
PDE4B Inhibitors
Research has focused on developing PDE4B subtype selective inhibitors, which are expected to have a wider therapeutic window than non-selective PDE4 inhibitors. In this context, 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives and 5,5-dioxo variants have been evaluated for their PDE4B subtype selectivity. Derivatives with significant selectivity for PDE4B over PDE4D were identified, demonstrating the potential of this compound in therapeutic applications (Goto et al., 2014).
Antibacterial Agents
The compound has also been explored in the synthesis of new classes of antibacterial agents. For example, derivatives of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine have been synthesized, leading to compounds with promising antibacterial activity. These derivatives, tested for their potential antibacterial activity, showed that a few of them could be valuable as antibacterial agents (Etemadi et al., 2016).
Antitumor Agents
The synthesis of various derivatives of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine has been explored for antitumor activities. For instance, derivatives have been synthesized as mTOR inhibitors, demonstrating moderate antitumor activities in various studies. The most promising compound showed strong antitumor activities against mTOR kinase and certain cancer cell lines (Zhu et al., 2014).
Synthesis and Chemical Characterization
Apart from therapeutic applications, this compound has been utilized in chemical synthesis and characterization. For example, methods have been developed for the synthesis of novel dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines from 2,4-dichloro- and 2-chloro-4-isopropylsulfanyl-pyrido[3,2-d]pyrimidine. This research opens pathways to innovative synthesis strategies of various bis-functionalized pyrimidine series [(Tikad et al., 2007)](https://consensus.app/papers/route-dissymmetric-24dihetarylpyrido32dpyrimidines-tikad/30ff6dd9fbac577abcce2daf56448d6c/?utm_source=chatgpt).
Antimalarial Effects
Research has also been conducted on the antimalarial effects of derivatives of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine. Compounds synthesized by cyclization of fused 2-aminothiophene-3-carbonitriles have exhibited strong inhibitory effects against various bacterial strains and shown antimalarial activity against Plasmodium berghei in mice and P. falciparum in vitro (Elslager et al., 1972).
Novel Synthesis Techniques
New techniques have been developed for the synthesis of 2,4-dichloro-thieno[3,2-d]pyrimidine, a related compound, featuring cost-effective raw materials and processes suitable for large-scale production. These techniques have enhanced the purity of the product significantly, making it suitable for research and development in medicinal applications (Dong et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKOVOQFJFSCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536094 | |
| Record name | 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine | |
CAS RN |
87466-23-7 | |
| Record name | 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine in the synthesis of potential hypoglycemic agents?
A1: This compound serves as a crucial starting material for synthesizing tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, which were investigated as potential hypoglycemic agents []. The researchers aimed to explore if structural modifications by creating tricyclic systems could lead to compounds with enhanced hypoglycemic activity.
Q2: Did the synthesized tricyclic analogs exhibit significant hypoglycemic activity?
A2: Unfortunately, the study found that the tricyclic heteroaryl-piperazines derived from 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine lacked significant hypoglycemic activity []. This highlights the complexity of drug discovery and how subtle structural changes can significantly impact biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



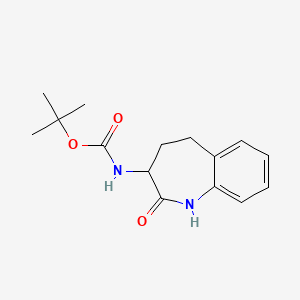
![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
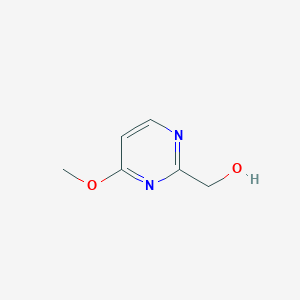


![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
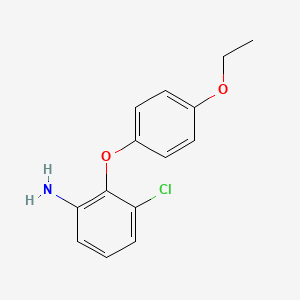



![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
